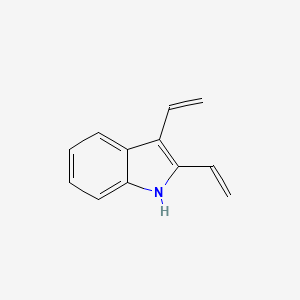
2,3-Diethenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes two ethenyl groups attached to the indole ring, which may influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Diethenyl-1H-indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
2,3-Diethenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups may yield epoxides, while reduction of the indole ring may produce dihydroindole derivatives .
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases such as cancer and viral infections.
Industry: Utilizing its chemical properties in the development of new materials and industrial processes.
作用机制
The mechanism of action of 2,3-Diethenyl-1H-indole involves its interaction with molecular targets and pathways within biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The ethenyl groups may enhance its binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
2,3-Dihydroindole: A reduced form of indole with hydrogenated ethenyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and acetic acid side chain.
Uniqueness
2,3-Diethenyl-1H-indole is unique due to the presence of ethenyl groups at the 2 and 3 positions of the indole ring. These groups can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
属性
CAS 编号 |
874116-51-5 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC 名称 |
2,3-bis(ethenyl)-1H-indole |
InChI |
InChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2 |
InChI 键 |
BHYZBQXMTGCESK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(NC2=CC=CC=C21)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
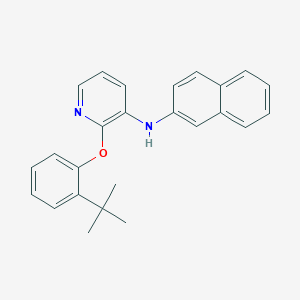
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
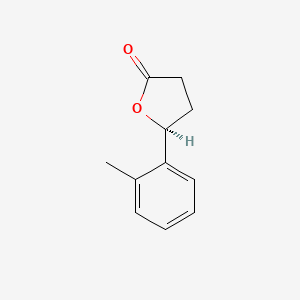
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
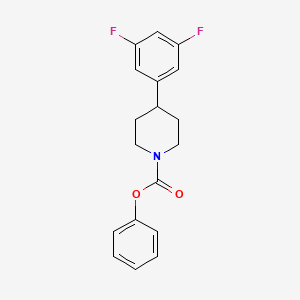
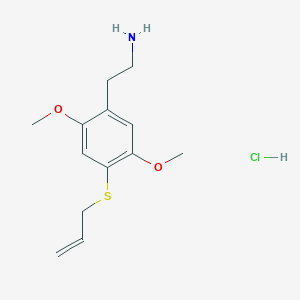
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
